molecular formula C20H24N6O4 B2458228 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-45-1

6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2458228
M. Wt: 412.45
InChI Key: TZACBNGLYPDDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H24N6O4 and its molecular weight is 412.45. The purity is usually 95%.
The exact mass of the compound 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Wang et al. (2006) explored the design, synthesis, and biological evaluation of novel compounds with a structure somewhat similar to the queried compound. Their research aimed at developing herbicides, demonstrating the potential of such chemicals in agricultural applications. These compounds showed moderate herbicidal activity against rape, suggesting the utility of azepan-yl and triazolopyrimidinone derivatives in developing new herbicides (Wang et al., 2006).

Antimicrobial Properties

Research by Abu-Hashem et al. (2019) and Prakash et al. (2004) on derivatives of triazolopyrimidine and similar structures demonstrated potent antimicrobial activities. These studies signify the potential of such compounds in the development of new antimicrobial agents, highlighting their significance in addressing drug resistance challenges (Abu‐Hashem & El‐Shazly, 2019); (Prakash et al., 2004).

Synthetic Methodologies and Chemical Properties

The synthesis and reaction studies of triazolopyrimidine derivatives, as discussed by Farghaly (2008) and others, reveal the compound's versatility in organic synthesis. These works detail the methodologies for constructing complex molecules, offering insights into the chemical behavior and synthetic potential of triazolopyrimidinones in organic chemistry (Farghaly, 2008).

Application in Material Science

Lalezari & Jabari-Sahbari (1978) synthesized polyheterocyclic compounds based on tetrahydrothieno[2,3-c]pyridine, indicating the use of similar compounds in material science, particularly in creating novel materials with potential electronic or photonic properties (Lalezari & Jabari-Sahbari, 1978).

properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-29-15-8-7-14(11-16(15)30-2)26-19-18(22-23-26)20(28)25(13-21-19)12-17(27)24-9-5-3-4-6-10-24/h7-8,11,13H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZACBNGLYPDDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCCCC4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

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